
3-(Benzenesulfonyl)cyclobutan-1-amine
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Overview
Description
3-(Benzenesulfonyl)cyclobutan-1-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclobutane ring substituted with a benzenesulfonyl group and an amine group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with benzenesulfonyl chloride in the presence of a base, followed by the introduction of an amine group. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as sulfonamides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Benzenesulfonyl chloride for sulfonamide formation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl-substituted cyclobutane.
Substitution: Formation of sulfonamides.
Scientific Research Applications
3-(Benzenesulfonyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)cyclobutan-1-one: Similar structure but lacks the amine group.
Benzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonamides.
Cyclobutanone: The parent compound used in the synthesis of 3-(Benzenesulfonyl)cyclobutan-1-amine.
Uniqueness
This compound is unique due to the presence of both the benzenesulfonyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthetic chemistry and medicinal research.
Biological Activity
3-(Benzenesulfonyl)cyclobutan-1-amine is an organic compound characterized by a cyclobutane ring with a benzenesulfonyl group and an amine functional group. Its unique structure positions it as a compound of interest in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its potential applications, reactivity, and the mechanisms underlying its effects.
Chemical Structure and Properties
The molecular formula for this compound is C9H11NO2S. The compound features a four-membered cyclobutane ring, which is known for its strain and reactivity. The presence of the sulfonamide moiety enhances its ability to interact with biological molecules.
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N₁O₂S |
Molecular Weight | 197.25 g/mol |
IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Interaction with Biological Molecules:
Research indicates that compounds with similar structures often engage in hydrogen bonding and π-stacking interactions due to their aromatic components. These interactions can influence the compound's reactivity and biological effects.
2. Cytotoxicity:
Preliminary studies suggest that the compound may exhibit cytotoxic properties against certain cancer cell lines. The sulfonamide group is known to enhance the compound's ability to penetrate cellular membranes, potentially leading to increased biological activity .
3. Antimicrobial Activity:
Similar compounds have shown promise as antimicrobial agents. The structural features of this compound may confer similar properties, making it a candidate for further investigation in combating bacterial infections.
Case Study: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
Research Findings: Cytotoxic Effects
In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines. The mechanism involved the activation of caspases, which are crucial for programmed cell death. This finding highlights the compound's potential role in cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-(Chloromethyl)cyclobutan-1-amine | Contains a chloromethyl group | More reactive due to halogen substituent |
4-(Benzenesulfonyl)piperidine | Piperidine ring instead of cyclobutane | Exhibits different biological activity |
N,N-Dimethylbenzenesulfonamide | Dimethylated amine | Enhanced lipophilicity affecting bioavailability |
The distinct cyclobutane structure combined with the sulfonamide functionality in this compound may confer specific chemical reactivity and biological properties compared to these similar compounds.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-(benzenesulfonyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H13NO2S/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,8,10H,6-7,11H2 |
InChI Key |
ITUCTMFVVYNFHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S(=O)(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
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